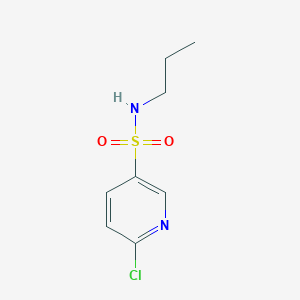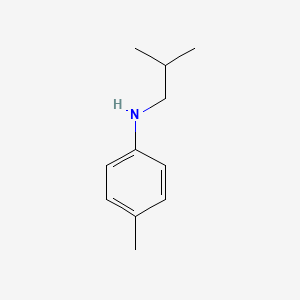
4-methyl-N-(2-methylpropyl)aniline
Overview
Description
4-Methyl-N-(2-methylpropyl)aniline, also known as 4,6-di-tert-butyl-o-anisidine, is an aromatic amine that is commonly used as an intermediate in the synthesis of dyes and pigments. It is a useful research chemical . It is a white or pale yellow crystalline powder that is soluble in water and organic solvents.
Synthesis Analysis
The synthesis of anilines like this compound often involves acetylation reactions . A series of new polyaniline (PANI) derivatives based on an ortho-substituted aniline derivative were synthesized and characterized .Molecular Structure Analysis
The molecular formula of this compound is C11H17N . The compound contains a total of 29 bonds; 12 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine (aromatic) .Chemical Reactions Analysis
This compound, being an aromatic amine, can participate in various chemical reactions. For instance, it can undergo acetylation reactions to form acetanilides . It can also participate in reactions involving palladium-catalyzed amination of aryl halides .Physical and Chemical Properties Analysis
This compound is a white or pale yellow crystalline powder that is soluble in water and organic solvents. Its molecular weight is 163.25938 .Scientific Research Applications
Synthesis and Spectral Analysis
- Kouznetsov et al. (2007) studied the interaction between N-(4-pyridinyliden)anilines and 2,2-dimethoxypropane under Kametani reaction conditions. This research revealed the formation of 4-methyl-2-(4-pyridinyl)quinolines and unexpected quinolines, which were isolated and characterized, providing insights into the synthetic pathways of these compounds [Kouznetsov et al., 2007].
Catalytic Reactions
- Lenhart and Bach (2014) demonstrated the use of N-Methyl-N-((trimethylsilyl)methyl)aniline in visible-light-induced, iridium-catalyzed addition reactions to cyclic α,β-unsaturated carbonyl compounds. This research highlighted the potential of anilines in catalytic reactions under light induction [Lenhart & Bach, 2014].
Biological Applications
- Mini et al. (2020) conducted spectral and structural analyses on 4-Methyl-(2-nitrobenzylidene)aniline (MNBA) to understand its biological applications. The study also suggested that MNBA exhibits antibacterial activity, which was supported by docking studies [Mini et al., 2020].
Material Science
- Jin and Yan (2021) designed a bi-functionalized luminescent metal-organic framework (MOF), Eu@MOF-253-CH3, through post-synthetic modification for highly sensitive detection of 4-Aminophenol (4-AP), a biomarker for aniline in urine. This work showcases the application of aniline derivatives in the development of sensitive sensors for health monitoring [Jin & Yan, 2021].
Photophysics
- Ramnivasmirtha et al. (2020) investigated the growth, optical, dielectric, and third-order nonlinearity of 4-methyl N-(4-chlorobenzylidene)aniline (4CBT) crystal, demonstrating its suitability for photonic applications due to its nonlinear optical properties [Ramnivasmirtha et al., 2020].
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for 4-methyl-N-(2-methylpropyl)aniline could involve its use in the synthesis of new compounds and materials. For instance, it has been used in the growth and characterization of organic single crystals for nonlinear optical applications . It could also be used in the development of new synthesis methods .
Properties
IUPAC Name |
4-methyl-N-(2-methylpropyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9(2)8-12-11-6-4-10(3)5-7-11/h4-7,9,12H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWNIVYQWJRDQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B3144182.png)
![9-Fluoro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B3144185.png)
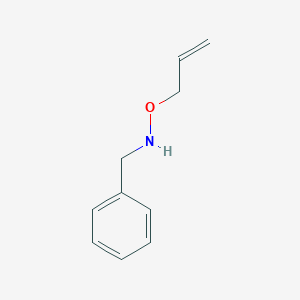
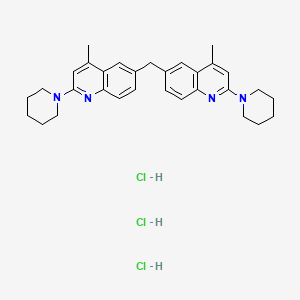
![(2S,4S)-4-(benzyloxy)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B3144203.png)

![2-Methylimidazo[2,1-a]phthalazin-6-amine](/img/structure/B3144236.png)
![1-[(Methylsulfonyl)oxy]-1H-benzotriazole](/img/structure/B3144249.png)
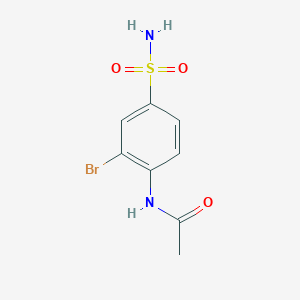
![1H-Imidazole, 4,5-bis(4-chlorophenyl)-4,5-dihydro-2-[4-methoxy-2-(1-methylethoxy)phenyl]-, (4R,5S)-rel-](/img/structure/B3144271.png)
![N-[2-(isonicotinoylamino)phenyl]isonicotinamide](/img/structure/B3144272.png)
